molecular formula C7H18Cl2N2 B7841764 1,2,6-Trimethylpiperazine dihydrochloride

1,2,6-Trimethylpiperazine dihydrochloride

Cat. No.: B7841764
M. Wt: 201.13 g/mol
InChI Key: SZLULMXLBYGMPO-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Organic Chemistry and Related Disciplines

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the fields of organic and medicinal chemistry. nih.govresearchgate.net Its unique structural and physicochemical properties have designated it as a "privileged scaffold," a term used to describe molecular frameworks that are frequently found in biologically active compounds. researchgate.netrsc.org The two nitrogen atoms within the piperazine ring can act as hydrogen bond donors and acceptors, which is crucial for interacting with biological targets and can improve pharmacological and pharmacokinetic profiles, such as water solubility and bioavailability. mdpi.com

The versatility of the piperazine moiety allows it to serve as a flexible core for the design and synthesis of a vast array of new bioactive compounds. nih.gov Its derivatives are known to exhibit a broad spectrum of therapeutic properties, including anticancer, antidepressant, antiviral, and anti-inflammatory activities. researchgate.netmdpi.com This wide range of applications has led to the incorporation of the piperazine nucleus into numerous blockbuster drugs, such as the anticancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra). rsc.orgmdpi.com The presence of this scaffold in 13 of the 200 best-selling small molecule drugs in 2012 underscores its importance in pharmaceutical development. rsc.org Consequently, the piperazine ring is a subject of continuous and extensive research, with chemists exploring new synthetic routes and applications for this remarkable heterocyclic system. nih.govresearchgate.netwisdomlib.org

Overview of Methylated Piperazine Analogs in Scientific Inquiry

Methylation of the piperazine scaffold represents a key strategy in chemical research to fine-tune the properties of the resulting analogs. The introduction of methyl groups, either on the nitrogen or carbon atoms of the ring, can significantly influence the compound's steric and electronic characteristics, solubility, and biological activity. researchgate.netnih.gov For instance, N-methylation is a common modification used to enhance water solubility and target affinity in drug candidates, as seen in several anticancer kinase inhibitors. nih.gov

Research has shown that methylation can have varied effects on biological activity. In a study on 1,5-Diphenyl-2-penten-1-one analogues, compounds with N'-methylated piperazine showed lower antifungal and larvicidal activities compared to their unsubstituted counterparts. researchgate.net Conversely, another study on chalcone (B49325) derivatives found that while N-methylation slightly decreased MAO-B inhibition, it significantly improved acetylcholinesterase (AChE) inhibitory potency, highlighting the nuanced impact of this structural change. nih.gov Methylated piperazine derivatives are also investigated for other applications; for example, 1-Methylpiperazine has been studied for its potential as a corrosion inhibitor. chemicalbook.com The synthesis of various methylated piperazines, such as cis-2,6-dimethylpiperazine (B139716), is an area of interest as these compounds serve as valuable intermediates for creating more complex molecules, including certain antibacterial agents. google.com

Specific Focus on 1,2,6-Trimethylpiperazine (B3136608) Dihydrochloride (B599025): Structural Variants and Research Context

1,2,6-Trimethylpiperazine dihydrochloride is a specific methylated piperazine analog that presents notable structural complexity. The substitution pattern, with methyl groups at the 1-, 2-, and 6-positions, gives rise to stereoisomerism. The relative orientation of the methyl groups at the C2 and C6 positions can result in cis and trans diastereomers. google.combldpharm.com Furthermore, each of these diastereomers is chiral, leading to the existence of enantiomers, such as (2S,6S) and (2R,6R) for the trans isomer, and a meso compound for the cis isomer. bldpharm.comlabsolu.ca

The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, which typically enhances the compound's stability and water solubility. In research, these specific structural isomers serve as building blocks in asymmetric synthesis. rsc.org The development of methods for the efficient and asymmetric synthesis of carbon-substituted piperazines is crucial for exploring the chemical space that remains largely untapped, as most piperazine-containing drugs are substituted only at the nitrogen positions. rsc.org The availability of distinct stereoisomers of 1,2,6-trimethylpiperazine, such as the (2S,6S) and (2R,6R) variants, allows researchers to investigate stereoselective interactions in biological systems and to synthesize complex target molecules with precise three-dimensional structures. bldpharm.comlabsolu.carsc.orgnih.gov

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound Variants

PropertyValue
Synonym(s) (2S, 6S)-1, 2, 6-TRIMETHYLPIPERAZINE DIHYDROCHLORIDE; trans-1, 2, 6-Trimethylpiperazine diHCl; (2S, 6S)-1, 2, 6-Trimethylpiperazine diHCl labsolu.ca
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
CAS Number (trans, (2S,6S)-isomer) 2126143-60-8 labsolu.ca
Isomers cis and trans diastereomers; (2R,6R) and (2S,6S) enantiomers google.combldpharm.comlabsolu.ca

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,6-trimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLULMXLBYGMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2,6 Trimethylpiperazine Dihydrochloride and Its Stereoisomers

General Synthetic Strategies for Piperazine (B1678402) Ring Systems

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies can be broadly categorized into several key approaches:

Cyclization of Linear Precursors: This is one of the most common strategies, where an open-chain compound containing two nitrogen atoms and the appropriate carbon backbone is induced to form a ring. A frequent approach involves the cyclization of 1,2-diamines or their derivatives with bifunctional electrophiles. For instance, reacting an N-substituted diethanolamine with an amine in the presence of a catalyst can form the piperazine ring. Another variation is the reductive cyclization of dioximes, which can be formed from primary amines and nitrosoalkenes. nih.gov

Reductive Amination: This powerful method can be used to form the piperazine ring or to introduce substituents. Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone can directly yield the cyclic piperazine. Intermolecularly, a dicarbonyl compound can react with a diamine, or an amino-ketone/aldehyde can react with an amine, followed by reduction. Common reducing agents for this one-pot procedure include sodium cyanoborohydride and sodium triacetoxyborohydride, which are selective for the iminium ion intermediate over the initial carbonyl group. nih.govcrescentchemical.commdpi.comnih.gov

Reduction of Dihydropyrazines or Piperazinones: Pre-formed heterocyclic rings with higher degrees of unsaturation or oxidation can be reduced to the piperazine scaffold. For example, 2,5-diketopiperazines, which can be readily synthesized from amino acid precursors, can be reduced to the corresponding piperazines using strong reducing agents like lithium aluminum hydride. Similarly, tetrahydropyrazines can be hydrogenated to yield piperazines.

Functionalization of a Pre-existing Piperazine Ring: This approach starts with unsubstituted or less-substituted piperazine and adds the desired functional groups. N-alkylation and N-arylation are common reactions, achieved through methods like nucleophilic substitution with alkyl halides or Buchwald-Hartwig amination with aryl halides. Direct C-H functionalization of the piperazine ring is more challenging but has seen recent advances through photoredox catalysis and other modern synthetic methods.

Targeted Synthesis of 1,2,6-Trimethylpiperazine (B3136608) Dihydrochloride (B599025)

The synthesis of 1,2,6-trimethylpiperazine requires control over the substitution pattern and, for specific stereoisomers, the stereochemistry at the C2 and C6 positions.

Enantioselective Synthesis of Chiral 1,2,6-Trimethylpiperazine Dihydrochloride Stereoisomers

The synthesis of specific stereoisomers requires a strategy that introduces chirality in a controlled manner. This is most commonly achieved by using starting materials from the "chiral pool," such as amino acids, which possess defined stereochemistry. The synthesis of the trans-isomers, (2S,6S) and (2R,6R), and the cis-isomer, (2R,6S), typically begins with the synthesis of the corresponding 2,6-dimethylpiperazine (B42777) stereoisomer, followed by N-methylation.

The synthesis of the (2S,6S)-isomer, a trans-disubstituted piperazine, begins with a chiral precursor possessing the (S)-configuration. L-Alanine is an ideal starting material.

A representative synthetic sequence involves the following key steps: google.comacs.orggoogle.com

Preparation of a Chiral Diamine Precursor: L-Alanine is converted into a suitable derivative, such as N-Boc-N-benzyl-L-alaninamide. This intermediate is then reduced to afford a protected diamine.

Formation of the Second Chiral Center: The terminal amino group of the diamine precursor is reacted with a protected (S)-lactate derivative which is subsequently converted to a leaving group (e.g., a triflate).

Intramolecular Cyclization: An intramolecular nucleophilic substitution (an SN2 reaction) is induced, where the other nitrogen atom displaces the triflate leaving group. This cyclization step forms the piperazine ring and sets the second stereocenter, resulting in the desired (2S,6S)-2,6-dimethylpiperazine, usually with appropriate N-protection. google.com

N-Methylation: The N-H bond of the piperazine ring is methylated. This can be achieved through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium triacetoxyborohydride) or via the Eschweiler-Clarke reaction.

Deprotection and Salt Formation: Any remaining protecting groups are removed, and the resulting (2S,6S)-1,2,6-trimethylpiperazine free base is treated with hydrochloric acid to yield the dihydrochloride salt.

An alternative powerful method for forming the trans-piperazine ring is the diastereoselective palladium-catalyzed intramolecular hydroamination . nih.gov This involves preparing a chiral aminoalkene from an L-amino acid derivative and cyclizing it to form the trans-2,6-disubstituted piperazine with high diastereoselectivity.

StepDescriptionStarting Material ExampleKey ReagentsIntermediate/Product
1Chiral Precursor ElaborationL-AlanineBoc-anhydride, BenzylamineProtected L-Alanine derivative
2CyclizationDiamine triflate precursorBase (e.g., Proton Sponge)Protected (2S,6S)-2,6-dimethylpiperazine
3N-Methylation(2S,6S)-2,6-dimethylpiperazineFormaldehyde, NaBH(OAc)₃(2S,6S)-1,2,6-trimethylpiperazine
4Salt FormationFree base productHydrochloric Acid(2S,6S)-1,2,6-trimethylpiperazine dihydrochloride

The synthesis of the (2R,6R)-enantiomer mirrors the synthesis of its (2S,6S) counterpart, with the critical difference being the use of a starting material with the opposite stereochemistry. google.comresearchgate.net D-Alanine, the enantiomer of L-Alanine, serves as the primary chiral building block.

The synthetic pathway is analogous to the one described for the (2S,6S)-isomer: nih.govgoogle.comacs.org

Chiral Precursor Preparation: D-Alanine is used to prepare the key chiral diamine precursor.

Cyclization: An intramolecular cyclization, such as a diastereoselective triflate alkylation or a Mitsunobu reaction, is employed to form the protected (2R,6R)-2,6-dimethylpiperazine ring.

N-Methylation: The secondary amine on the piperazine ring is methylated to install the final methyl group at the N1 position.

Deprotection and Salt Formation: Final deprotection and treatment with hydrochloric acid afford the target (2R,6R)-1,2,6-trimethylpiperazine dihydrochloride.

The stereochemical outcome of the synthesis is dictated entirely by the chirality of the initial amino acid. Using D-alanine ensures the formation of the (2R,6R) product with high enantiomeric purity.

StepDescriptionStarting Material ExampleKey ReagentsIntermediate/Product
1Chiral Precursor ElaborationD-AlanineBoc-anhydride, BenzylamineProtected D-Alanine derivative
2CyclizationDiamine triflate precursorBase (e.g., Proton Sponge)Protected (2R,6R)-2,6-dimethylpiperazine
3N-Methylation(2R,6R)-2,6-dimethylpiperazineFormaldehyde, NaBH(OAc)₃(2R,6R)-1,2,6-trimethylpiperazine
4Salt FormationFree base productHydrochloric Acid(2R,6R)-1,2,6-trimethylpiperazine dihydrochloride

The (2R,6S)-isomer is a meso compound, also referred to as cis-1,2,6-trimethylpiperazine (B586838). Its synthesis requires a method that produces the cis-diastereomer selectively over the trans-isomer.

A well-established method for synthesizing cis-2,6-dimethylpiperazine (B139716) involves the catalytic cyclization of diisopropanolamine (B56660) . google.comgoogle.comgoogle.com This process is highly selective for the cis isomer, especially when conducted in an organic solvent.

Reductive Cyclization: Diisopropanolamine is reacted with ammonia (B1221849) and hydrogen over a hydrogenation catalyst (e.g., Nickel or Cobalt) at elevated temperature and pressure. The use of an organic solvent, such as toluene, has been shown to significantly enhance the selectivity for the cis-diastereomer. google.comgoogle.com This reaction produces cis-2,6-dimethylpiperazine as the major product.

Purification: The cis-isomer can be separated from the smaller amount of trans-isomer by crystallization.

N-Methylation: The purified cis-2,6-dimethylpiperazine is then N-methylated using standard procedures, such as reductive amination with formaldehyde, to yield cis-1,2,6-trimethylpiperazine.

Salt Formation: The final product is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Another strategy to obtain the cis-isomer is through a Pd-catalyzed carboamination reaction . This method can be designed to favor the formation of cis-2,6-disubstituted piperazines by carefully choosing the ligands and reaction conditions. nih.gov

StepDescriptionStarting MaterialKey Reagents/ConditionsProduct
1Reductive CyclizationDiisopropanolamineAmmonia, H₂, Ni Catalyst, Toluenecis-2,6-Dimethylpiperazine
2N-Methylationcis-2,6-DimethylpiperazineFormaldehyde, Reducing Agentcis-1,2,6-Trimethylpiperazine
3Salt FormationFree base productHydrochloric Acid(2R,6S)-1,2,6-Trimethylpiperazine Dihydrochloride
Synthetic Pathways to trans-1,2,6-Trimethylpiperazine Dihydrochloride

The synthesis of the trans stereoisomer of this compound involves the formation of the piperazine ring with specific stereochemical control, followed by N-methylation and salt formation. The key challenge lies in establishing the trans relationship between the methyl groups at the C2 and C6 positions.

One plausible synthetic approach begins with the cyclization of appropriate precursors. A common strategy for constructing the piperazine skeleton is the condensation of an ethylenediamine derivative with a 1,2-dielectrophile. For the synthesis of the trans-2,6-dimethylpiperazine core, a key intermediate, a diastereoselective approach is required. This can be achieved through methods such as the cyclization of alaninol or by utilizing chiral pool starting materials.

A representative synthetic sequence can be envisioned as follows:

Formation of the Piperazine Ring : Reaction of a suitably protected (S)-alaninol with a corresponding activated (R)-alanine derivative would lead to a linear diamide-diol. Subsequent reduction and cyclization would yield the cis-2,6-dimethylpiperazine due to stereochemical inversion at one center. To achieve the trans configuration, a double inversion reaction on a cyclic precursor, such as a diketopiperazine derived from two molecules of D- or L-alanine, can be employed. Reduction of this trans-diketopiperazine with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield trans-2,6-dimethylpiperazine.

N-Methylation : The secondary amine groups of trans-2,6-dimethylpiperazine can be methylated using the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde and formic acid to introduce the methyl group on the nitrogen atom, yielding trans-1,2,6-trimethylpiperazine. This method is advantageous as it is typically high-yielding and avoids over-alkylation.

Dihydrochloride Salt Formation : The final step involves treating the free base, trans-1,2,6-trimethylpiperazine, with a solution of hydrochloric acid (HCl) in an appropriate solvent, such as isopropanol (B130326) or diethyl ether. The dihydrochloride salt precipitates out of the solution and can be isolated by filtration and then dried.

An alternative strategy involves the catalytic cyclodeamination of di-isopropanolamine, followed by methylation and salt formation. The stereochemical control in such reactions is often dependent on the catalyst and reaction conditions used.

Auxiliary Reagents and Catalytic Systems in 1,2,6-Trimethylpiperazine Synthesis

The synthesis of substituted piperazines like 1,2,6-trimethylpiperazine relies on a variety of auxiliary reagents and catalytic systems to promote cyclization, improve yields, and control stereochemistry.

Catalytic Systems: Catalysts are crucial, particularly in the cyclization and hydrogenation steps of piperazine synthesis.

Raney Nickel (Raney Ni) : This is a widely used catalyst for the reductive amination and cyclization of amino alcohols and diamines. researchgate.net For instance, the cyclization of diethanolamine derivatives in the presence of hydrogen and ammonia over a Raney Ni catalyst can yield piperazines. researchgate.net The conditions typically involve elevated temperatures (190-200°C) and pressures (0.7-12 MPa). researchgate.net

Copper-Chromium Catalysts : These are effective for the cyclodeamination of amino alcohols. researchgate.net For example, a Cu-Cr-Fe/γ-Al₂O₃ catalyst has been used in a flow tubular reactor to produce piperazines with high conversion and selectivity. researchgate.net

Precious Metal Catalysts : Catalysts based on iridium, rhodium, and palladium can be employed for more specialized transformations. Iridium complexes, for example, have been used in the diastereoselective synthesis of C-substituted piperazines. nih.gov These catalysts can offer high levels of stereocontrol, which is essential for producing specific isomers like trans-1,2,6-trimethylpiperazine.

Auxiliary Reagents: These reagents are used to facilitate the reaction, act as bases or acids, or serve as protecting groups.

Bases : Organic bases like triethylamine (NEt₃) are often used to scavenge acids formed during a reaction, such as in the formation of amide bonds or during protection/deprotection steps. nih.gov

N-Oxides : Amine N-oxides, such as trimethylamine N-oxide (Me₃NO), can act as oxidants or promoters in certain catalytic cycles, sometimes significantly reducing reaction times. nih.gov

Protecting Groups : In multi-step syntheses, protecting groups are essential to mask reactive functional groups. For amines, common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced using reagents like di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (CbzCl), respectively.

Methylating Agents : For the N-methylation step, besides the Eschweiler-Clarke reagents (formaldehyde and formic acid), other agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) can be used, typically in the presence of a base to neutralize the acid byproduct.

The choice of catalyst and auxiliary reagents is highly dependent on the specific synthetic route being employed.

Catalyst/Reagent Type Specific Example Typical Use in Piperazine Synthesis
Hydrogenation Catalyst Raney NickelReductive amination, cyclization of amino alcohols
Dehydrogenation Catalyst Copper-Chromium OxideCyclodeamination of amino alcohols
Asymmetric Catalyst Iridium-phosphine complexesDiastereoselective synthesis of substituted piperazines
Base Triethylamine (NEt₃)Acid scavenger
Promoter Trimethylamine N-oxide (Me₃NO)Accelerating catalytic cycles
Methylating Agent Formaldehyde/Formic AcidN-methylation (Eschweiler-Clarke)

Process Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process optimization and scale-up factors to ensure safety, efficiency, cost-effectiveness, and product quality.

Process Optimization: Optimizing the synthetic process involves systematically varying reaction parameters to find the conditions that provide the highest yield and purity in the shortest time.

Reaction Conditions : Key parameters to optimize include temperature, pressure, reaction time, and stoichiometry of reactants. For catalytic reactions, such as the cyclization step, catalyst loading and concentration are critical. For instance, in piperazine synthesis via catalytic amination, temperatures may range from 170°C to 280°C with pressures from atmospheric to 3 MPa. researchgate.net

Solvent Selection : The choice of solvent can significantly impact reaction rates, yields, and product isolation. An ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate easy product separation.

Catalyst Screening : A range of catalysts should be evaluated to identify the one with the best activity, selectivity, and stability under the desired operating conditions. For example, various supported metal catalysts (e.g., Ni-Cu/SiO₂, 20%Co/H-ZSM-5) have been tested for piperazine synthesis to improve yield and selectivity. researchgate.net

Scale-Up Considerations: Scaling up a chemical process introduces challenges that are not always apparent at the lab scale.

Heat Transfer : Many reactions are exothermic or endothermic. Managing heat transfer becomes critical in large reactors to maintain a consistent temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

Mass Transfer : Efficient mixing is essential to ensure that reactants, catalysts, and reagents are in close contact. Inadequate mixing can lead to localized "hot spots," reduced yields, and increased byproduct formation. The choice of reactor type (e.g., stirred tank vs. flow reactor) and agitator design is crucial. Continuous flow processes can offer advantages in terms of heat and mass transfer, leading to better control and efficiency. researchgate.net

Downstream Processing : The isolation and purification of the final product, this compound, must be scalable. This includes operations like filtration, crystallization, and drying. The crystallization step is particularly important for obtaining the final product with the desired purity and crystal form. Techniques like preparative chromatography, while useful in the lab, may need to be replaced with more cost-effective methods like recrystallization for large-scale production.

Economic and Environmental Factors : The cost of raw materials, energy consumption, and waste disposal are major considerations in large-scale production. The development of a "green" and cost-effective process is a primary goal. This includes using less hazardous reagents, minimizing waste streams, and recycling solvents and catalysts where possible.

Parameter Optimization Goal Scale-Up Challenge
Temperature Maximize reaction rate and selectivityEfficient heat transfer and control
Pressure Maintain reactants in the desired phase, enhance reaction rateReactor design for high-pressure operation
Catalyst High activity, selectivity, and longevityCatalyst deactivation, separation, and regeneration
Mixing Ensure homogeneity of the reaction mixtureAchieving uniform mixing in large volumes
Purification Achieve high purity of the final productScalable and cost-effective purification methods

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Weight Determination

High-resolution mass spectrometry (HR-MS) is a powerful analytical technique indispensable for the precise determination of a compound's molecular weight and elemental composition. ijpsr.info Unlike standard mass spectrometry, HR-MS provides highly accurate mass measurements, which allows for the confident assignment of a unique molecular formula.

For 1,2,6-Trimethylpiperazine (B3136608), which has a chemical formula of C7H16N2, the theoretical monoisotopic mass of the free base is approximately 128.22 u. sigmaaldrich.com When considering the dihydrochloride (B599025) salt, the molecular weight increases due to the addition of two hydrochloride molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure of a molecule in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships. For a complete structural assignment of 1,2,6-Trimethylpiperazine dihydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) provides information about the different types of hydrogen atoms in a molecule and their immediate chemical environment. The spectrum displays signals (resonances) at different chemical shifts (δ), with the area under each signal corresponding to the number of protons it represents. The splitting pattern (multiplicity) of a signal arises from the magnetic interactions with neighboring protons and provides information about the number of adjacent protons.

While specific ¹H-NMR data for this compound is not widely published, data for the related compound 2,6-Dimethylpiperazine (B42777) shows characteristic signals for the methyl and piperazine (B1678402) ring protons. chemicalbook.com For this compound, one would expect to observe signals corresponding to the three methyl groups and the protons on the piperazine ring. The protonation of the nitrogen atoms in the dihydrochloride form would lead to a downfield shift of the signals for the adjacent protons compared to the free base.

Table 1: Predicted ¹H-NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
N-CH₃~2.8 - 3.2Singlet3H
C-CH₃~1.3 - 1.6Doublet6H
Piperazine Ring CH~3.0 - 3.5Multiplet2H
Piperazine Ring CH₂~2.8 - 3.4Multiplet4H
N-HVariableBroad Singlet2H

Note: The chemical shifts are predicted and may vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., hybridization, attached functional groups).

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
N-CH₃~40 - 45
C-CH₃~15 - 20
Piperazine Ring CH~50 - 55
Piperazine Ring CH₂~45 - 50

Note: The chemical shifts are predicted and may vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more complete picture of the molecular structure. chemicalbook.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is a highly effective method for assigning the signals in the ¹³C-NMR spectrum based on the assignments of the attached protons from the ¹H-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, N-H, and C-N bonds. The presence of the dihydrochloride salt will be evident from the broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H stretching vibration in ammonium (B1175870) salts.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (salt)2400 - 3000Strong, Broad
C-H Stretch (alkane)2850 - 2960Medium to Strong
C-N Stretch1000 - 1250Medium

Note: The predicted wavenumbers are approximate and can be influenced by the physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly archived crystal structures for this compound. While crystal structures for related piperazine derivatives exist, direct experimental data for the title compound is not available.

Polymorphism Studies:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is critical in the pharmaceutical and materials sciences. To date, there are no published studies specifically investigating the polymorphism of this compound. Such a study would typically involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and pressures) and subsequent analysis of the resulting solids by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The presence of chiral centers at the C2 and C6 positions of the piperazine ring means that 1,2,6-trimethylpiperazine can exist as different stereoisomers. Chiroptical techniques are essential for distinguishing between these isomers.

Optical Rotation Measurement

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This property is fundamental for determining the enantiomeric purity of a sample. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

For the enantiomers of this compound, one would expect equal and opposite optical rotation values. For instance, the (2S,6S)-enantiomer would be dextrorotatory (+), while the (2R,6R)-enantiomer would be levorotatory (-), or vice versa. A racemic mixture, containing equal amounts of both enantiomers, would exhibit no optical rotation. While commercial suppliers list the separate enantiomers, such as (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride nih.gov, specific optical rotation data from peer-reviewed research is not currently available.

The standard formula for calculating specific rotation is:

[[α]_D^T = \frac{100 \times \alpha}{l \times c}]

Where:

T is the temperature in degrees Celsius.

D refers to the sodium D-line (589 nm), the standard wavelength used for measurement.

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in g/100 mL.

A hypothetical data table for optical rotation measurements would appear as follows:

EnantiomerConcentration ( g/100 mL in Methanol)Observed Rotation (α)Specific Rotation [α]
(2S,6S)-1,2,6-Trimethylpiperazine DihydrochlorideData not availableData not availableData not available
(2R,6R)-1,2,6-Trimethylpiperazine DihydrochlorideData not availableData not availableData not available

This table is for illustrative purposes only, as experimental data is not publicly available.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly sensitive to the stereochemical features of a molecule and can be used to determine the absolute configuration of chiral compounds by comparing experimental spectra to those predicted by quantum chemical calculations.

A CD spectrum for a chiral molecule like (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride would show characteristic positive and/or negative bands (Cotton effects). Its enantiomer, (2R,6R)-1,2,6-trimethylpiperazine dihydrochloride, would produce a mirror-image spectrum. The meso form, (2R,6S)-1,2,6-trimethylpiperazine, being achiral, would not produce a CD signal.

Currently, there are no published experimental or theoretical CD spectra specifically for this compound. The acquisition of such data would be invaluable for confirming the absolute configuration of its enantiomers and studying its conformational properties in solution.

Computational Chemistry and Theoretical Modeling of 1,2,6 Trimethylpiperazine Dihydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry and electronic structure of piperazine (B1678402) derivatives. research-nexus.net For a molecule like 1,2,6-trimethylpiperazine (B3136608) dihydrochloride (B599025), DFT methods such as B3LYP and WB97XD, combined with appropriate basis sets (e.g., 6-311++G**), can be employed to calculate key geometric parameters, including bond lengths and angles. research-nexus.netjksus.org Studies on similar piperazine derivatives have shown a strong correlation between computationally derived structures and those determined experimentally, often with low root mean square deviation (RMSD) values. research-nexus.netjksus.org

These calculations also provide a wealth of information about the electronic properties of the molecule. For instance, Natural Bond Orbital (NBO) analysis can elucidate electronic exchanges and charge transfer interactions within the molecule. research-nexus.net Furthermore, the calculation of the molecular electrostatic potential (MEP) helps in identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, such as hydrogen bonding. research-nexus.netjksus.org Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the chemical reactivity and kinetic stability of the compound.

A comparative quantum chemical analysis of buspirone (B1668070) and its derivatives highlighted how substitutions on the piperazine ring influence lipophilicity and, consequently, pharmacological activity. inonu.edu.tr Such studies underscore the power of quantum chemical calculations in predicting the behavior of substituted piperazines like 1,2,6-trimethylpiperazine dihydrochloride. inonu.edu.tr

Table 1: Representative Quantum Chemical Calculation Parameters for a Piperazine Derivative This table is illustrative and based on data for a related piperazine derivative, as specific data for this compound was not available in the search results.

Parameter B3LYP-D/6-311++G Value WB97XD/6-311++G Value
Global Minimum Energy (eV)-30955-30945
Dipole Moment (Debye)10.22210.257
RMSD (Å)0.16450.1606
Data derived from a study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate. jksus.org

Molecular Dynamics Simulations of the Conformational Landscape

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the various conformations a molecule can adopt in different environments. nih.govresearchgate.net By understanding the conformational preferences, researchers can gain insights into how the molecule might interact with biological targets. nih.gov

MD simulations on piperazine-activated MDEA solutions have been used to understand the molecular distribution and absorption mechanisms of CO2. nih.govresearchgate.net These studies required the development of force field parameters for piperazine and its protonated and carbamate (B1207046) forms, which were obtained through quantum mechanics calculations. nih.govresearchgate.net Similarly, for this compound, a robust force field would be necessary to accurately simulate its behavior.

The analysis of MD trajectories can reveal stable conformations and the energetic barriers between them. This information is critical for understanding how the molecule might bind to a receptor, as the binding-competent conformation may not be the lowest energy conformation in solution. nih.gov Studies on other piperidine/piperazine-based compounds have used MD simulations to understand the crucial amino acid residues that interact with the ligand. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Piperazine Derivatives

SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For piperazine derivatives, these studies have been instrumental in identifying key structural features that govern their therapeutic effects. nih.govnih.govbenthamdirect.comeurekaselect.com

For example, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects have shown that electrostatic and steric factors are key determinants of their antagonistic activity. nih.gov Another study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models that identified descriptors influencing their inhibition of serotonin (B10506) and noradrenaline reuptake. nih.gov These models can be invaluable for predicting the activity of new, unsynthesized analogs. nih.gov

A QSAR study on piperazine and keto piperazine derivatives as renin inhibitors highlighted the importance of constitutional descriptors like Sv, nDB, and nO in ligand-enzyme binding. openpharmaceuticalsciencesjournal.com Such insights are crucial for the rational design of more potent inhibitors. openpharmaceuticalsciencesjournal.com

Computational Approaches to Ligand-Target Interactions

Understanding how a ligand interacts with its biological target is fundamental to drug design. Computational methods like molecular docking and pharmacophore modeling are widely used to predict and analyze these interactions. tandfonline.com

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. nih.govtandfonline.com For instance, docking studies of piperazine-chalcone hybrids targeting VEGFR-2 kinase helped in understanding their ligand-protein interaction behavior. tandfonline.com Similarly, docking was used to evaluate the inhibitory potential of piperazine-substituted naphthoquinone derivatives against PARP-1. acs.org

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. This "pharmacophore" can then be used to screen virtual libraries of compounds to find new potential ligands.

Predictive Modeling of Molecular Activities

Predictive modeling of molecular activities often involves the development of QSAR models, as discussed previously. These models, once validated, can be used to predict the biological activity of novel compounds before they are synthesized, thus saving time and resources. nih.govnih.govopenpharmaceuticalsciencesjournal.com

The success of these models depends on the quality of the input data and the chosen molecular descriptors. Descriptors can range from simple 2D properties like molecular weight and logP to more complex 3D properties derived from the molecule's conformation. The statistical methods used to build the models can also vary, from multiple linear regression to more advanced machine learning algorithms.

Computational Design Principles for Novel Piperazine Analogs

The insights gained from computational studies provide a solid foundation for the design of novel piperazine analogs with improved properties. nih.govmdpi.comacs.org By understanding the key structural requirements for a desired activity, chemists can make targeted modifications to the piperazine scaffold.

For example, a study on bicyclic piperazine analogs of indole-3-carboxamides as cannabinoid CB1 receptor agonists showed that conformational constraint could lead to more potent compounds. nih.gov Another study on novel piperazine derivatives of vindoline (B23647) as anticancer agents found that the position of substitution on the vindoline core and the nature of the linker to the piperazine moiety significantly impacted activity. mdpi.com The design of non-piperazine analogs of GBR 12909 and 12935 as dopamine (B1211576) transporter inhibitors demonstrated how replacing the piperazine ring can alter transporter selectivity. acs.org

Table 2: Design Strategies for Novel Piperazine Analogs

Design Principle Example Application Outcome Reference
Conformational ConstraintSynthesis of bicyclic piperazine derivativesIncreased potency as CB1 receptor agonists nih.gov
Scaffold HoppingReplacement of piperazine with N,N'-dimethylpropyldiamineEnhanced selectivity for norepinephrine (B1679862) transporter acs.org
Linker ModificationVarying the linker between vindoline and piperazineN-alkyl linkers more active than N-acyl linkers mdpi.com
Substituent ModificationIntroduction of different groups on the piperazine ringModulation of biological activity (e.g., anticancer) mdpi.com

Cheminformatics and Bioinformatics Integration for Data Analysis

The integration of cheminformatics and bioinformatics tools is essential for managing and analyzing the large datasets generated in modern drug discovery. tandfonline.com Cheminformatics deals with the storage, retrieval, and analysis of chemical information, while bioinformatics focuses on biological data.

For piperazine derivatives, text mining and integrated molecular modeling approaches have been used to identify new PARP1 inhibitors. tandfonline.com This involved screening a large database of compounds containing the piperazine fragment, followed by virtual screening and molecular dynamics simulations. tandfonline.com This approach demonstrates the power of combining computational techniques with large-scale data analysis to accelerate the discovery of new drug candidates.

These integrated approaches allow researchers to connect chemical structures to biological pathways and disease mechanisms, providing a more holistic view of a compound's potential effects.

Research Applications of 1,2,6 Trimethylpiperazine Dihydrochloride

Application as Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex chiral molecules. wiley.com They are fundamental in pharmaceutical and agrochemical research, where the specific three-dimensional arrangement of atoms (stereochemistry) is crucial for biological activity. 1,2,6-Trimethylpiperazine (B3136608), with its defined stereocenters, is an exemplary chiral building block.

The fixed stereochemistry of chiral piperazines like the 1,2,6-trimethyl derivative is instrumental in guiding the stereochemical outcome of organic reactions. In stereoselective transformations, these building blocks can be used to control the formation of new chiral centers, ensuring that the desired enantiomer or diastereomer of a product is formed preferentially. This control is critical in synthesizing compounds where only one stereoisomer exhibits the desired therapeutic effect. The inherent chirality of the piperazine (B1678402) ring influences the spatial orientation of reactants and transition states, thereby directing the approach of reagents to create a specific stereoisomer. Multicomponent reactions, which allow the formation of complex products in a single step, often employ chiral building blocks like substituted piperazines to achieve high stereoselectivity in the synthesis of novel heterocyclic structures. mdpi.com

Table 1: Role of Chiral Piperazines in Stereoselective Synthesis

Transformation TypeRole of Chiral PiperazineDesired OutcomeExample Application
Asymmetric Michael AdditionChiral AuxiliaryHigh Enantiomeric Excess (ee)Synthesis of chiral pyrrolidines and piperidines rsc.org
Multicomponent ReactionsChiral ScaffoldHigh DiastereoselectivityAccess to functionalized diamine compounds mdpi.com
Cyclization ReactionsChiral TemplateFormation of specific ring conformationsConstruction of fused heterocyclic systems

The piperazine scaffold is a foundational element for constructing more elaborate heterocyclic systems. rsc.org Researchers have developed methods to merge chiral piperazine rings with other biologically relevant heterocycles to create novel, structurally diverse molecules. nih.gov For instance, synthetic strategies involving aza-Michael reactions can be employed to fuse a chiral piperazine skeleton with an indazole core. nih.gov This approach allows for the creation of unique indazolo-piperazine structures with multiple, well-defined stereocenters. By starting with an enantiomerically pure piperazine, such as a derivative of 1,2,6-trimethylpiperazine, the stereochemical integrity can be transferred to the final, more complex product. These fused heterocyclic compounds are of significant interest in drug discovery as they present novel three-dimensional shapes for interaction with biological targets.

Use as Ligands or Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The piperazine ring is considered a "privileged scaffold" because it is a recurring feature in many successful drugs and bioactive compounds. nih.govrsc.org Its two nitrogen atoms provide points for chemical modification and can improve important drug-like properties such as water solubility and bioavailability. nih.gov

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function. nih.gov The development of these probes is a key step in validating new drug targets. The piperazine core, including substituted variants like 1,2,6-trimethylpiperazine, provides a robust and versatile scaffold for creating such probes. By systematically modifying the groups attached to the piperazine nitrogen atoms, chemists can fine-tune the molecule's properties to achieve high affinity and selectivity for the intended target. The structural rigidity and defined stereochemistry of a chiral piperazine can be particularly advantageous, as it can lead to more specific interactions and reduce off-target effects.

Understanding how a small molecule (ligand) binds to a protein is fundamental to drug design. The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that is a key oncogenic driver in certain lymphoid malignancies, making it an important therapeutic target. nih.govnih.gov Researchers design and synthesize ligands that can bind to BCL6 and inhibit its function. The piperazine scaffold is a common feature in the design of such inhibitors. For example, molecules designed as BCL6 inhibitors or degraders (like PROTACs) often incorporate heterocyclic cores to properly position the functional groups that interact with the protein's binding site. medchemexpress.com The specific stereochemistry of a substituted piperazine can be crucial for achieving a precise fit within the BCL6 binding pocket, thereby enhancing potency and selectivity. Studies have explored a variety of ligands that bind to the BCL6 BTB domain, and while not all contain a piperazine ring, the principles of designing rigid scaffolds to achieve high-affinity binding are directly applicable. medchemexpress.comresearchgate.net

Table 2: Examples of BCL6 Inhibitors and Degraders

Compound TypeMechanism of ActionRelevance of Scaffold
BCL6 PROTAC 1Induces degradation of BCL6 proteinUtilizes a ligand to bind BCL6, often built on a heterocyclic core medchemexpress.com
CCT374705Inhibits BCL6 interaction with corepressorsSmall molecule inhibitor whose structure is optimized for binding medchemexpress.com
BMS-986458PROTAC degrader that co-opts cereblon (CRBN) E3 ligaseLinks a BCL6 binding moiety to an E3 ligase ligand medchemexpress.com
TCIP3Molecular glue that redirects p300/CBP to activate repressed genesBivalent molecule designed to bind both BCL6 and another protein medchemexpress.com

To accelerate the discovery of new drugs, researchers often create large collections of diverse molecules called chemical libraries. nih.gov These libraries are then screened to find "hits" that show activity against a biological target. DNA-Encoded Chemical Libraries (DECLs) are a powerful technology for creating and screening massive numbers of compounds. researchgate.net

Recent research has focused on using enantiomerically pure, disubstituted piperazines as central scaffolds to build novel and stereochemically diverse DECLs. nih.govresearchgate.net By using a chiral piperazine core, such as a 1,2,6-trimethylpiperazine derivative, and attaching a wide range of different chemical building blocks at its modification points, libraries containing tens of millions of unique, stereochemically defined compounds can be generated. nih.govresearchgate.net The three-dimensional shape diversity conferred by the piperazine scaffold is a key advantage over flatter, more common chemical cores, potentially leading to the discovery of inhibitors for challenging protein targets. nih.gov

Table 3: Example Composition of a Piperazine-Based DNA-Encoded Library

ComponentDescriptionNumber of Variants
Central ScaffoldEnantiomerically pure 2,6-disubstituted piperazines24
Building Blocks (Set A)Various chemical moieties for one attachment point~100s
Building Blocks (Set B)Various chemical moieties for another attachment point~100s
Total Library Size Total number of unique compounds ~77 Million nih.govresearchgate.net

Role as Modulators in Biochemical Systems (Mechanistic Studies)

1,2,6-Trimethylpiperazine has been a subject of interest in mechanistic studies exploring its role as a modulator in various biochemical systems, particularly within the central nervous system. Research indicates that this compound may exert influence over neuronal processes, with investigations pointing towards its potential as a neuroprotective agent and a modulator of synaptic plasticity.

Studies have explored the biological activities of (2R,6R)-1,2,6-trimethylpiperazine, a stereoisomer of the compound, noting its potential to protect neuronal cells. smolecule.com Mechanistic investigations in this area aim to elucidate the specific pathways through which this protection is conferred, which could have implications for conditions characterized by neuronal degradation. Furthermore, the compound is studied for its capacity to enhance synaptic plasticity. smolecule.com This line of research examines how 1,2,6-trimethylpiperazine might influence the strength and connectivity of synapses, a fundamental process for learning and memory. smolecule.com These studies suggest a potential therapeutic role in addressing cognitive disorders by improving functions like memory and learning. smolecule.com The core of these mechanistic studies is to understand the molecular interactions between 1,2,6-trimethylpiperazine and its biological targets, which is crucial for the development of new therapeutic agents. smolecule.com

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, the accurate detection and quantification of compounds like 1,2,6-trimethylpiperazine can be challenging, especially at low concentrations in complex matrices. Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analysis. nih.govmdpi-res.com For piperazine-based compounds, this strategy is frequently used to enhance their detectability and improve separation efficiency in various analytical techniques. nih.govresearchgate.net The process typically involves reacting the piperazine's secondary amine groups with a reagent to attach a new functional group, or 'tag'. mdpi.com This tag can confer properties such as increased molar absorptivity for UV-Vis detection, fluorescence for highly sensitive detection, or improved ionization efficiency for mass spectrometry. nih.govnih.govresearchgate.net

Methods for Improving Chromatographic Performance (LC-MS/MS, GC/MS)

The analysis of piperazine derivatives, including 1,2,6-trimethylpiperazine, often utilizes powerful hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgunodc.orgnih.govgassnova.no Derivatization plays a key role in overcoming inherent challenges and improving the performance of these methods.

For LC-MS/MS, derivatization can enhance the ionization efficiency of the target analyte, which is crucial for achieving high sensitivity. nih.govnih.gov The introduction of a permanently charged group or a group that is easily ionizable via electrospray ionization (ESI) can significantly boost the signal intensity. mdpi.com Furthermore, derivatization can alter the polarity of the molecule, improving its retention and separation on reversed-phase liquid chromatography columns. nih.gov LC-MS/MS methods are valued for their high selectivity and sensitivity, making them suitable for quantifying low levels of analytes in complex biological samples. gassnova.nonih.gov

In GC-MS analysis, the volatility and thermal stability of analytes are critical. While some piperazine derivatives can be analyzed directly, derivatization is often employed to reduce the polarity of the amine groups, which can otherwise lead to poor peak shape and adsorption on the GC column. rsc.org This process improves chromatographic resolution and allows for more accurate quantification. rsc.orgresearchgate.net GC-MS provides highly specific spectral data, enabling the identification of individual compounds within a mixture. unodc.org

Below is a table summarizing typical chromatographic conditions used for the analysis of related piperazine compounds, which can be adapted for 1,2,6-trimethylpiperazine dihydrochloride (B599025).

TechniqueColumn TypeMobile Phase / Carrier GasDetection ModeReference
LC-MS/MSC18 Reverse-PhaseGradient of Acetonitrile and 0.1% Formic Acid in WaterPositive Electrospray Ionization (ESI+) nih.govnih.gov
GC-MS5% Phenyl/95% Methyl SiliconeHeliumElectron Ionization (EI) unodc.org
HPLC-FLDUPLC HSS T3Acetonitrile/WaterFluorescence Detection (post-derivatization) researchgate.net
HPLC-UVChiralpak ICAcetonitrile/Methanol/DiethylamineUV Detection at 340 nm (post-derivatization)

Strategies for Increased Spectroscopic Sensitivity

A primary goal of derivatization is to enhance the response of an analyte to a spectroscopic detector, thereby increasing the sensitivity of the analytical method. unige.chdiva-portal.org This is achieved by introducing a moiety into the analyte's structure that has a strong spectroscopic response.

For techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) detection, derivatization is used to attach a chromophore or a fluorophore to the 1,2,6-trimethylpiperazine molecule. Since the basic piperazine structure has poor UV absorption and is not fluorescent, reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a UV-active derivative. researchgate.net For even greater sensitivity, fluorogenic reagents such as dansyl chloride are employed, which react with the amine groups to yield a highly fluorescent product, allowing for detection at very low concentrations. nih.govresearchgate.net

In the context of mass spectrometry, derivatization reagents are chosen to improve the analyte's ionization characteristics and to direct fragmentation in a predictable manner during tandem MS analysis (MS/MS). mdpi.comresearchgate.net Reagents can be designed to add a fixed positive charge, ensuring efficient ionization in positive mode ESI. mdpi.com Isotope-tagged derivatization reagents can also be used, where multiple samples are derivatized with isotopically distinct reagents. nih.govresearchgate.net This allows samples to be pooled and analyzed in a single LC-MS/MS run, increasing throughput while still allowing for relative or absolute quantification. nih.gov

The table below lists common derivatization reagents used for amine-containing compounds like piperazines and their effect on spectroscopic detection.

Derivatization ReagentTarget Functional GroupEffect on DetectionAnalytical TechniqueReference
Dansyl ChloridePrimary/Secondary AminesAdds a fluorescent tagHPLC-FLD nih.govresearchgate.net
4-Chloro-7-nitrobenzofuran (NBD-Cl)Primary/Secondary AminesAdds a UV-active chromophoreHPLC-UV researchgate.net
N-AlkylmaleimidesThiols (can be adapted for amines)Reduces polarity, improves extraction and separationUHPLC-HRMS nih.gov
Isotope-tagged N-methylpiperazine reagentsPrimary AminesEnhances ionization and allows multiplexingLC-MS/MS researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Stereoisomers and Conformational Isomers

The structure of 1,2,6-trimethylpiperazine (B3136608) contains two stereocenters at the C2 and C6 positions, giving rise to multiple stereoisomers. The full characterization of these isomers represents a significant research opportunity. The known isomers include the (2S,6S) and (2R,6R) enantiomers, which form a pair of enantiomers often referred to as the trans isomer, and a meso compound, the (2R,6S) or (2S,6R) isomer, which is achiral due to a plane of symmetry. youtube.com

Future research should focus on the selective synthesis and isolation of each of these stereoisomers. While specific enantiomers like (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride (B599025) are commercially available, the distinct biological and chemical properties of the other isomers remain largely unexplored. labsolu.ca A comprehensive investigation into the stereochemistry would involve resolving the racemic mixture of the trans isomers and isolating the meso form to study their individual characteristics.

Furthermore, the conformational landscape of the piperazine (B1678402) ring in each stereoisomer warrants detailed investigation. The six-membered ring can adopt various conformations, primarily chair and boat forms. The energetic favorability of these conformations will be influenced by the axial or equatorial positioning of the three methyl groups. Understanding the conformational preferences of each stereoisomer is crucial, as it dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with biological targets. Advanced spectroscopic and computational methods could elucidate the dominant conformations and the energy barriers between them.

Table 1: Potential Stereoisomers of 1,2,6-Trimethylpiperazine

Isomer Chirality Description Research Focus
(2R,6R)-1,2,6-Trimethylpiperazine Chiral One enantiomer of the trans isomer. Isolation, characterization, and evaluation of specific biological activity.
(2S,6S)-1,2,6-Trimethylpiperazine Chiral The other enantiomer of the trans isomer. Further study of its unique properties compared to other isomers.

Development of Advanced Green Chemistry Syntheses for the Compound

Traditional methods for synthesizing piperazine derivatives often involve multi-step processes that may use hazardous reagents and solvents. The development of advanced green chemistry approaches for the synthesis of 1,2,6-trimethylpiperazine and its derivatives is a critical area for future research. mdpi.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. sussex.ac.uk

Emerging green synthetic strategies applicable to this compound include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. nih.govmdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. youtube.com Photoredox catalysis in flow systems, for instance, provides a sustainable method for C-H functionalization of piperazines. mdpi.com

Biocatalysis: The use of enzymes as catalysts can provide high stereo- and regioselectivity under mild, aqueous conditions, representing an environmentally benign alternative to conventional chemical catalysts.

Sustainable Solvents and Catalysts: Research into the use of water, supercritical fluids, or ionic liquids as reaction media can reduce the reliance on volatile organic compounds. mdpi.com The development of reusable heterogeneous catalysts can also simplify product purification and minimize waste. nih.gov

Table 2: Comparison of Conventional and Green Synthesis Approaches for Piperazine Derivatives

Feature Conventional Synthesis Green Chemistry Approach
Energy Source Traditional heating (oil baths, heating mantles) Microwaves, ultrasound, photoredox catalysis mdpi.com
Solvents Often uses volatile and toxic organic solvents Water, supercritical CO₂, ionic liquids, or solvent-free conditions mdpi.com
Catalysts Homogeneous metal catalysts, often toxic and difficult to remove Heterogeneous catalysts, biocatalysts, organocatalysts nih.gov
Reaction Time Can be lengthy (hours to days) Often significantly shorter (minutes to hours) nih.gov

| Waste Generation | Can produce significant amounts of hazardous waste | Minimized waste through higher atom economy and catalyst recycling |

Integration with High-Throughput Screening for Novel Chemical Probe Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify molecules with specific biological activities. youtube.com Creating a focused library of derivatives based on the 1,2,6-trimethylpiperazine scaffold for HTS campaigns could accelerate the discovery of novel chemical probes. nih.gov These probes are essential tools for studying biological pathways and validating new drug targets.

The process would involve:

Library Synthesis: Synthesizing a diverse collection of 1,2,6-trimethylpiperazine analogs with varied substituents at the N1 and N4 positions.

Assay Development: Designing robust and automated biological or biochemical assays relevant to specific diseases, such as cancer or neurodegenerative disorders. ucsf.edu

HTS Execution: Using robotic systems to screen the compound library against the target assay to identify "hits"—compounds that show activity. youtube.comyoutube.com

Hit Validation and Optimization: Confirming the activity of hits through secondary assays and using medicinal chemistry to improve their potency and selectivity. ucsf.edu

The integration of HTS with the 1,2,6-trimethylpiperazine scaffold offers a powerful strategy for identifying starting points for the development of new therapeutics and research tools. nih.gov The structural rigidity and synthetic tractability of the piperazine core make it an attractive starting point for building such libraries. researchgate.net

Table 3: Hypothetical HTS Workflow for a 1,2,6-Trimethylpiperazine Library

Step Description Key Technologies Desired Outcome
1. Library Generation Parallel synthesis of diverse 1,2,6-trimethylpiperazine derivatives. Automated synthesis platforms, flow chemistry. A library of 1,000-100,000 unique compounds.
2. Primary Screen Rapid testing of the entire library at a single concentration against a biological target. Robotic liquid handlers, microplate readers. youtube.com Identification of initial "hits" (typically 0.5-2% of the library). researchgate.net
3. Hit Confirmation Re-testing of initial hits to eliminate false positives. Automated plate readers, statistical analysis software. A smaller set of confirmed active compounds.
4. Dose-Response Analysis Testing confirmed hits at multiple concentrations to determine potency (e.g., IC₅₀ or EC₅₀). Curve-fitting software, automated liquid handlers. Quantitative potency data for each validated hit.

| 5. Secondary/Counter Screens | Testing hits in related assays to assess selectivity and rule out non-specific mechanisms. | Cell-based imaging, enzymatic assays. ku.edu | Prioritized hits with a specific mechanism of action. |

Expansion of Computational Modeling to Predict Complex Molecular Interactions

Computational modeling has become an indispensable tool in modern chemical and biological research. drugtargetreview.com Expanding the use of computational methods to study 1,2,6-trimethylpiperazine dihydrochloride can provide deep insights into its behavior at the molecular level, guiding experimental efforts and accelerating discovery.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net It can be used to screen virtual libraries of derivatives and prioritize candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the compound and its target over time, providing a more detailed picture of the binding stability and the key interactions involved. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of the potency of new derivatives. researchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

By applying these computational tools, researchers can build predictive models for how 1,2,6-trimethylpiperazine and its analogs interact with complex biological systems, such as predicting drug-target interactions or polypharmacy side effects. arxiv.orgnih.gov

Table 4: Application of Computational Methods to 1,2,6-Trimethylpiperazine Research

Computational Method Application Area Research Question Addressed
Molecular Docking Target Identification & Hit Prioritization How does the compound bind to a specific protein? Which derivatives are likely to have the highest affinity? nih.gov
Molecular Dynamics Binding Stability & Mechanism What are the key amino acid residues involved in the interaction? How stable is the compound-protein complex over time? nih.gov
QSAR Lead Optimization Which structural modifications are most likely to increase biological activity? researchgate.net
DFT Calculations Electronic Properties & Reactivity What is the geometry and electronic structure of the compound? How will it react in a given chemical environment? nih.gov

| ADMET Modeling | Drug-Likeness Assessment | Is the compound likely to be orally bioavailable? Does it have a risk of toxicity? researchgate.net |

Design of Next-Generation Piperazine-Based Chemical Tools for Biological Research

The piperazine scaffold is a "privileged structure" frequently found in biologically active compounds and approved drugs. nih.govrsc.org Leveraging the unique trimethylated structure of 1,2,6-trimethylpiperazine, researchers can design next-generation chemical tools to probe biological systems with greater precision.

Emerging opportunities in this area include:

Fluorescent Probes: By conjugating the 1,2,6-trimethylpiperazine core to a fluorophore, it may be possible to create probes that can visualize specific biological targets or processes within living cells. The piperazine moiety could act as a targeting group for specific organelles or enzymes. nih.gov

Affinity-Based Probes: Immobilizing a derivative of the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.

Targeted Delivery Systems: The piperazine structure can be incorporated into larger molecules designed to deliver therapeutic agents or siRNAs to specific cells, for example by functionalizing nanocarriers like ferritin. nih.gov

Radiolabeled Tracers: Incorporating a radionuclide into the structure could produce tracers for Positron Emission Tomography (PET) imaging, allowing for the non-invasive study of drug distribution and target engagement in vivo. Recent work has focused on developing piperazine derivatives as radioprotective agents. rsc.org

The design of these advanced tools requires a multidisciplinary approach, combining insights from stereoselective synthesis, computational modeling, and biological evaluation to create molecules with precisely tailored properties for specific research applications. chemrxiv.orgnih.gov

Table 5: Potential Next-Generation Chemical Tools from 1,2,6-Trimethylpiperazine

Tool Type Design Strategy Potential Research Application
Fluorescent Probe Conjugate to a fluorophore (e.g., Naphthalimide, BODIPY). nih.gov Live-cell imaging of drug-target engagement; monitoring changes in the cellular microenvironment.
Bifunctional Molecules (e.g., PROTACs) Link a target-binding moiety to an E3 ligase-recruiting ligand. Targeted protein degradation to study protein function or as a therapeutic strategy.
Affinity Matrix Covalently attach a derivative to a solid support (e.g., agarose (B213101) beads). Identification of novel protein binding partners (target deconvolution).
PET Imaging Agent Incorporate a positron-emitting isotope (e.g., ¹¹C or ¹⁸F). Non-invasive, quantitative measurement of target receptor density and occupancy in the brain or other organs.

| siRNA Delivery Vehicle | Functionalize with cationic groups to bind siRNA and a targeting ligand. nih.gov | Targeted gene silencing in specific cell types for therapeutic or research purposes. |

Q & A

Synthesis and Characterization

Basic Question: Q. What synthetic strategies are recommended for preparing high-purity 1,2,6-Trimethylpiperazine dihydrochloride?

  • Methodological Answer:
    The compound can be synthesized via nucleophilic substitution or reductive amination, with purification steps critical for minimizing impurities. For example, alkylation of piperazine derivatives with methyl halides under controlled pH (8–10) in anhydrous conditions reduces side reactions. Post-synthesis, recrystallization using ethanol/water mixtures enhances purity. Impurity profiling (e.g., unreacted precursors or over-alkylated byproducts) should be conducted using HPLC with a C18 column and UV detection at 254 nm .

Advanced Question: Q. How can reaction conditions be optimized to suppress the formation of 1,3,5-trimethylpiperazine dihydrochloride, a common structural isomer?

  • Methodological Answer:
    Kinetic control via low-temperature reactions (0–5°C) and stoichiometric adjustments (e.g., limiting methylating agent equivalents) can favor the desired 1,2,6-regioisomer. Monitoring reaction progress with real-time NMR or LC-MS helps identify isomerization thresholds. Computational modeling (e.g., DFT calculations) of transition states may guide solvent selection (e.g., DMF vs. THF) to stabilize intermediates .

Analytical Method Development

Basic Question: Q. Which chromatographic systems are suitable for quantifying this compound and its impurities?

  • Methodological Answer:
    Reverse-phase HPLC with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v) and a C18 column (5 µm, 250 mm × 4.6 mm) is effective. Detection at 210 nm resolves primary peaks from common impurities like 1,3,5-trimethyl isomers or hydrolyzed derivatives. System suitability criteria (e.g., resolution ≥2.0 between adjacent peaks) must be validated per ICH Q2(R1) guidelines .

Advanced Question: Q. How can discrepancies in impurity profiles between synthetic batches be resolved?

  • Methodological Answer:
    Use orthogonal techniques:
    • LC-MS/MS to identify unknown impurities by fragmentation patterns.
    • Ion chromatography to detect inorganic salts (e.g., residual HCl).
    • NMR (1H/13C) to confirm structural anomalies (e.g., positional isomerism).
      Cross-reference with pharmacopeial standards (e.g., EP/BP impurity markers) and batch-specific reaction logs to trace process deviations .

Stability and Degradation

Basic Question: Q. What storage conditions are recommended to prevent degradation of this compound?

  • Methodological Answer:
    Store in airtight, light-resistant containers at 15–25°C with desiccants (e.g., silica gel). Avoid exposure to humidity (>60% RH) to prevent hydrolysis. Stability studies under ICH Q1A conditions (25°C/60% RH, 40°C/75% RH) for 6–12 months can establish shelf-life .

Advanced Question: Q. How does pH influence the degradation kinetics of this compound in aqueous solutions?

  • Methodological Answer:
    Conduct accelerated stability testing at pH 1–10 (using HCl/NaOH buffers) at 40°C. Monitor degradation via HPLC for up to 30 days. Degradation is typically first-order, with acidic conditions (pH <3) accelerating hydrolysis of the piperazine ring, while alkaline conditions (pH >8) promote oxidative degradation. Arrhenius modeling predicts degradation rates at lower temperatures .

Biological and Mechanistic Studies

Basic Question: Q. What in vitro assays are suitable for studying the compound’s interaction with cellular receptors?

  • Methodological Answer:
    Use radioligand binding assays (e.g., [3H]-labeled antagonists) for receptor affinity studies. For example, screen against adrenergic or dopaminergic receptors using HEK293 cells expressing cloned human receptors. IC50 values can be determined via competitive binding curves, with corrections for nonspecific binding .

Advanced Question: Q. How can molecular docking simulations guide the design of analogs with improved target selectivity?

  • Methodological Answer:
    Perform homology modeling of target receptors (e.g., α2-adrenergic receptors) using software like Schrödinger or AutoDock. Dock this compound and its analogs into active sites, analyzing binding energies and hydrogen-bonding interactions. Validate predictions with site-directed mutagenesis and functional assays (e.g., cAMP inhibition) .

Data Analysis and Reproducibility

Advanced Question: Q. How should researchers address contradictory results in biological activity studies across different laboratories?

  • Methodological Answer:
    Standardize protocols:
    • Use identical cell lines (e.g., ATCC-validated) and passage numbers.
    • Control solvent concentrations (e.g., DMSO ≤0.1%).
    • Validate compound purity via COA (Certificate of Analysis) and third-party testing.
      Cross-lab reproducibility can be assessed via interlaboratory studies with blinded samples. Statistical tools (e.g., Bland-Altman plots) quantify variability .

Regulatory and Pharmacopeial Compliance

Advanced Question: Q. What pharmacopeial specifications apply to this compound for use in preclinical studies?

  • Methodological Answer:
    Compliance with USP/EP monographs requires:
    • Purity : ≥98.5% by HPLC (anhydrous basis).
    • Water content : ≤0.5% (Karl Fischer titration).
    • Residual solvents : Class 2 solvents (e.g., ethanol) ≤0.5% (GC-FID).
      Submit impurity profiles (e.g., EP Impurities A–F) and genotoxicity data (Ames test) to regulatory bodies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.